1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one
Description
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Properties
IUPAC Name |
3-(2-bromophenyl)-1-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4O/c19-17-4-2-1-3-13(17)5-8-18(24)22-14-6-7-15(22)12-16(11-14)23-20-9-10-21-23/h1-4,9-10,14-16H,5-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIQOWUQIKRBTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CCC3=CC=CC=C3Br)N4N=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one (CAS Number: 2108362-85-0) is a novel azabicyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological profile, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 370.5 g/mol. Its structure includes a triazole moiety and an azabicyclo[3.2.1]octane core, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H26N4O |
| Molecular Weight | 370.5 g/mol |
| CAS Number | 2108362-85-0 |
| Structure | Structure |
The compound exhibits significant inhibitory activity against N-acylethanolamine-hydrolyzing acid amidase (NAAA) , an enzyme involved in the metabolism of endocannabinoids and other lipid mediators. Inhibition of NAAA leads to increased levels of palmitoylethanolamide (PEA), which has anti-inflammatory and analgesic effects . The IC50 value for this compound against human NAAA has been reported at low nanomolar concentrations (e.g., IC50 = 0.042 μM) .
Structure-Activity Relationship (SAR)
Research indicates that modifications to the azabicyclo structure can significantly influence the potency and selectivity of the compound. For instance, variations in substituents on the phenyl ring have been shown to enhance biological activity, with specific configurations yielding better inhibition profiles against NAAA .
In Vitro Studies
In vitro assays have demonstrated that this compound not only inhibits NAAA but also shows selectivity towards other enzymes such as fatty acid amide hydrolase (FAAH) and acid ceramidase with lower inhibition percentages at higher concentrations (25% and 34% at 30 μM respectively) . These findings suggest a potential for broader therapeutic applications beyond inflammation management.
In Vivo Pharmacological Data
In vivo studies have further corroborated the anti-inflammatory effects observed in vitro. Administration of the compound in animal models resulted in reduced edema and pain behaviors associated with inflammatory conditions, indicating its potential utility as a therapeutic agent for pain management .
Scientific Research Applications
Anticancer Properties
Recent studies have demonstrated the potential of this compound in anticancer applications. For instance, research has indicated that derivatives containing triazole rings exhibit significant cytotoxic effects against several cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (LNCaP) cells. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation through interaction with specific molecular targets in cancer pathways .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. In vitro studies suggest that it possesses antibacterial and antifungal properties, making it a candidate for further development in treating infections caused by resistant strains of bacteria and fungi .
Neurological Applications
Given its structural similarity to known neuroactive compounds, this compound may interact with neurotransmitter receptors, potentially modulating their activity. This aspect opens avenues for research into its use in treating neurological disorders such as anxiety and depression .
Synthesis and Mechanism of Action
The synthesis of 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one typically involves multi-step organic reactions. The initial steps focus on constructing the azabicyclo framework followed by the introduction of the triazole moiety through cycloaddition reactions. The final product is often isolated as a hydrochloride salt to enhance stability and solubility .
In terms of its mechanism of action, it is believed that the triazole ring can form coordination complexes with metal ions within biological systems, influencing various biochemical pathways. This interaction may lead to altered cellular responses that contribute to its therapeutic effects .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Anticancer Study : A recent investigation assessed the cytotoxic effects of this compound on various cancer cell lines using MTT assays. Results indicated a dose-dependent decrease in cell viability across multiple lines, suggesting its potential as a chemotherapeutic agent .
- Antimicrobial Efficacy : In another study, the compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to standard antibiotics, indicating its potential use in treating bacterial infections .
Q & A
Basic: What synthetic strategies are effective for constructing the 8-azabicyclo[3.2.1]octane core in this compound?
Methodological Answer:
The bicyclic core can be synthesized via radical cyclization of brominated precursors using n-tributyltin hydride (TBTH) and azobisisobutyronitrile (AIBN) in toluene. This method achieves high diastereocontrol (>99%) for stereospecific ring formation, as demonstrated in analogous 8-azabicyclo systems . Alternative routes include nucleophilic substitution or transition-metal-catalyzed coupling for introducing substituents like the 2-bromophenyl group. For triazole incorporation, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is recommended due to regioselectivity and compatibility with sensitive intermediates .
Basic: Which spectroscopic techniques are critical for confirming stereochemistry and structural integrity?
Methodological Answer:
- X-ray Crystallography : Resolves absolute stereochemistry, particularly for the (1R,5S) configuration of the bicyclo[3.2.1]octane core. Synchrotron radiation (e.g., λ = 0.71073 Å) is ideal for high-resolution analysis of crystalline derivatives .
- NMR Spectroscopy : 2D techniques (COSY, NOESY) identify coupling patterns and spatial proximity of protons. For example, NOE correlations between the triazole and bridgehead protons confirm spatial orientation .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns of the bromophenyl and triazole moieties .
Advanced: How can radical cyclization conditions be optimized to enhance diastereomeric excess?
Methodological Answer:
- Solvent Selection : Toluene minimizes side reactions (e.g., radical recombination) compared to polar solvents .
- Initiator Concentration : AIBN at 0.1–0.3 eq. balances initiation rate and side-product formation. Excess TBTH (1.5–2 eq.) ensures complete bromine abstraction .
- Temperature Control : Heating at 80–100°C promotes selective radical propagation. Lower temperatures (<60°C) risk incomplete cyclization.
- Diastereomer Separation : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IA) for resolving enantiomers post-synthesis .
Advanced: How can researchers resolve contradictions in reported stereochemical outcomes for similar bicyclic systems?
Methodological Answer:
- Reaction Replication : Reproduce conflicting protocols (e.g., varying solvents or catalysts) to isolate variables. For instance, reports >99% diastereocontrol with TBTH/AIBN, whereas other methods (e.g., photoredox catalysis) may yield lower selectivity.
- Computational Modeling : Density Functional Theory (DFT) calculates transition-state energies to rationalize stereochemical preferences. Compare with crystallographic data to validate models .
- Cross-Validation : Use multiple characterization techniques (e.g., NMR, X-ray) on the same batch to confirm consistency .
Advanced: What strategies are recommended for improving the solubility of this compound in aqueous media for biological assays?
Methodological Answer:
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the propan-1-one moiety to enhance hydrophilicity.
- Formulation Optimization : Use cyclodextrin inclusion complexes or lipid nanoparticles to encapsulate the hydrophobic core.
- Structural Modification : Replace the 2-bromophenyl group with polar substituents (e.g., pyridyl) while retaining target affinity .
Advanced: How can computational methods predict the biological activity of triazole-containing bicyclic compounds?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate interactions between the triazole moiety and target proteins (e.g., kinases). Validate with crystallographic protein-ligand structures .
- QSAR Modeling : Corrogate substituent effects (e.g., bromine vs. fluorine) on activity using Hammett σ constants and regression analysis.
- MD Simulations : Assess stability of the ligand-receptor complex over 100-ns trajectories to predict binding kinetics .
Basic: What is the role of the 2-bromophenyl group in this compound’s pharmacological profile?
Methodological Answer:
The 2-bromophenyl group enhances lipophilicity and π-π stacking with aromatic residues in target proteins. Bromine’s electron-withdrawing effect stabilizes the ketone group, potentially reducing metabolic degradation. Comparative studies with chloro or methyl analogs show bromine’s superior steric and electronic effects in receptor binding .
Advanced: How can researchers mitigate challenges in scaling up the synthesis of this compound?
Methodological Answer:
- Flow Chemistry : Implement continuous flow reactors to control exothermic radical reactions and improve yield reproducibility.
- Catalyst Recycling : Use immobilized catalysts (e.g., silica-supported Cu for CuAAC) to reduce metal contamination .
- Purification Automation : Employ flash chromatography systems with gradient elution for high-throughput separation of diastereomers .
Basic: What safety precautions are essential when handling this compound’s intermediates?
Methodological Answer:
- Brominated Intermediates : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
- AIBN/TBTH : Store in inert atmospheres (N₂/Ar) to prevent peroxide formation. Quench residual reagents with aqueous KMnO₄ .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Consult institutional guidelines for heavy metal (tin) waste .
Advanced: What strategies validate the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to pH 1–10 buffers, UV light, and elevated temperatures (40–60°C). Monitor degradation via LC-MS to identify labile sites (e.g., triazole ring).
- Plasma Stability Assays : Incubate with human plasma at 37°C for 24 hours. Quantify intact compound using validated HPLC methods .
- Metabolite Profiling : Use hepatocyte microsomes to identify cytochrome P450-mediated oxidation of the bicyclic core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
